(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine
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Overview
Description
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine is a bicyclic compound featuring a unique oxabicyclohexane core. This compound is of significant interest in organic chemistry due to its conformationally restricted structure, which can influence its reactivity and interaction with biological targets .
Preparation Methods
The synthesis of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine involves its interaction with specific molecular targets, such as histamine receptors. It acts as a neutral antagonist at the human histamine receptor subtype 3 (hH3R), with significant selectivity over subtype 4 (hH4R) . The compound’s conformationally restricted structure allows it to fit precisely into the receptor binding sites, inhibiting their activity.
Comparison with Similar Compounds
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine can be compared with other similar compounds, such as:
(1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: This compound exhibits similar binding affinities but with different selectivity profiles.
(1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: Another derivative with distinct pharmacological properties.
(1S,3R,5S,6R)-3-(oxazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: This compound has a different heterocyclic substituent, affecting its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxabicyclo[3.1.0]hexan-6-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-3-5-4-1-2-8-6(4)5/h4-6H,1-3,7H2 |
InChI Key |
AECSHWNFEPPOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C2CN |
Origin of Product |
United States |
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